Rank-Order Antiplatelet Potency: MeOCM vs. 4-Cinnamoylmussatioside and 4-Dimethylcaffeoylmussatioside
In a direct comparative study of three mussatioside analogs isolated from the same natural source, the antiplatelet activity rank order was established as 4-cinnamoylmussatioside (Compound 1) > 4-dimethylcaffeoylmussatioside (Compound 2) > MeOCM (Compound 3) [1]. MeOCM exhibits the lowest inhibitory potency among the series in ADP-induced rat platelet aggregation [1].
| Evidence Dimension | Inhibitory activity on ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | Lowest activity (ranked 3rd of 3) |
| Comparator Or Baseline | 4-cinnamoylmussatioside (Compound 1, highest activity) and 4-dimethylcaffeoylmussatioside (Compound 2, intermediate activity) |
| Quantified Difference | Activity rank order: Compound 1 > Compound 2 > Compound 3 (MeOCM) |
| Conditions | ADP-induced platelet aggregation assay using rat platelets in vitro |
Why This Matters
For SAR studies investigating the effect of cinnamoyl substitution on antiplatelet efficacy, MeOCM serves as a specific reference point representing the least active methoxylated analog.
- [1] Cano E, Veiga M, Jiménez C, Riguera R. Pharmacological Effects of Three Phenylpropanoid Glycosides from Mussatia. Planta Med. 1990;56(1):24-26. View Source
